molecular formula C12H14N2O2 B12588808 Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate CAS No. 651326-25-9

Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate

Cat. No.: B12588808
CAS No.: 651326-25-9
M. Wt: 218.25 g/mol
InChI Key: IXUUYTOHJRZRCX-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate typically involves the reaction of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate is unique due to its specific structure, which combines the imidazole ring with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

651326-25-9

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 4-(1-methyl-4,5-dihydroimidazol-2-yl)benzoate

InChI

InChI=1S/C12H14N2O2/c1-14-8-7-13-11(14)9-3-5-10(6-4-9)12(15)16-2/h3-6H,7-8H2,1-2H3

InChI Key

IXUUYTOHJRZRCX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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